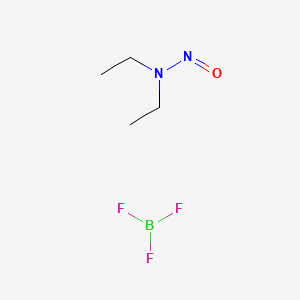

N,N-diethylnitrous amide;trifluoroborane

Description

Overview of Nitrosamines as Ligands and Boron Trifluoride as a Lewis Acid

N-Nitrosamines as Ligands: N-Nitrosamines, characterized by the R₂N-N=O functional group, are a class of compounds whose electronic structure allows them to act as ligands in coordination chemistry. nih.govacs.org The presence of lone pairs on both the amino nitrogen and the oxygen atom provides potential sites for coordination to electron-deficient centers. Resonance structures indicate significant electron density at the oxygen atom, suggesting it is a strong σ-donor site. nih.gov Indeed, N-nitrosamines have been shown to coordinate to various transition metals, typically through the oxygen atom. nih.gov This coordination can influence the reactivity of the nitrosamine (B1359907) moiety and is a subject of ongoing research.

Boron Trifluoride as a Lewis Acid: Boron trifluoride (BF₃) is a quintessential Lewis acid. researchgate.netccsnorway.comnih.gov The boron atom in BF₃ has an incomplete octet, with only six valence electrons, making it electron-deficient and capable of accepting a pair of electrons into its vacant p-orbital. acs.orgccsnorway.comnih.gov It readily forms stable adducts with a wide range of Lewis bases, including ethers, amines, and nitriles. researchgate.netwikipedia.org The formation of these adducts is often highly exothermic, reflecting the strong electrophilic nature of BF₃. nih.gov This property makes boron trifluoride a versatile and widely used catalyst and reagent in organic synthesis, initiating reactions such as polymerization, alkylation, and acylation. researchgate.net

Historical Context of N-Nitrosamine-Boron Trifluoride Complex Investigations

The investigation of adducts between boron trihalides and various Lewis bases has a long history, dating back to the early explorations of Lewis acid-base theory. Boron trifluoride itself was discovered in 1808. researchgate.net Studies on its complexes with ethers and other organic bases became more common with the development of modern spectroscopic techniques like NMR. researchgate.net While the coordination chemistry of N-nitrosamines with transition metals has been explored, detailed historical accounts specifically focusing on their adducts with boron trifluoride are not widely documented in readily available literature. General studies on Lewis acid-base interactions have provided the foundational principles to understand such complexes. acs.org Research into boron trifluoride adducts with various nitrogen and oxygen-containing ligands has been extensive, but specific, detailed investigations into the N,N-diethylnitrosamine-BF₃ adduct, including its synthesis and characterization, appear to be a more specialized area of study.

Scope and Research Objectives Pertaining to N,N-diethylnitrous Amide;Trifluoroborane

The primary research objective concerning this compound is to characterize the nature of the donor-acceptor bond between the nitrosamine and the boron center. This involves determining the geometry of the complex, the strength of the Lewis acid-base interaction, and the effect of complexation on the spectroscopic properties of both the nitrosamine and the boron trifluoride moieties.

Key research questions include:

What is the precise mode of coordination (i.e., through the oxygen or nitrogen atom of the nitrosamine)?

What are the bond lengths and angles within the adduct, and how do they compare to the free molecules?

What is the enthalpy of formation for the adduct, providing a quantitative measure of the Lewis basicity of N,N-diethylnitrous amide towards boron trifluoride?

How do the vibrational frequencies (e.g., N-N and N-O stretching) and NMR chemical shifts change upon adduct formation?

Answering these questions provides fundamental data on the electronic and structural properties of this specific donor-acceptor complex, contributing to the broader understanding of Lewis acid-base chemistry and the coordination chemistry of nitrosamines.

Properties

IUPAC Name |

N,N-diethylnitrous amide;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.BF3/c1-3-6(4-2)5-7;2-1(3)4/h3-4H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMWRXOYUYWXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diethylnitrous Amide;trifluoroborane Formation

Direct Adduct Formation Approaches

The most straightforward method for the synthesis of N,N-diethylnitrous amide;trifluoroborane is the direct reaction between N,N-diethylnitrous amide and boron trifluoride. In this reaction, the lone pair of electrons on the nitrogen atom of the amide is donated to the vacant p-orbital of the boron atom in boron trifluoride, forming a coordinate covalent bond. doubtnut.com This results in a change in the hybridization of the boron atom from sp² to sp³ and a geometric shift from trigonal planar to tetrahedral. doubtnut.com

The reaction to form the adduct is typically carried out by treating a solution of N,N-diethylnitrous amide with boron trifluoride, which can be introduced as a gas or as a solution in an appropriate solvent. The reaction is generally exothermic. Computational studies on similar adducts, such as NF3·BF3, indicate that the formation is thermodynamically favorable, resulting in a stable complex. ias.ac.in For instance, the calculated heat of formation for the NF3·BF3 adduct in the gas phase is -1266.09 kJ·mol⁻¹. ias.ac.in While specific temperature and pressure conditions for the this compound adduct are not widely reported, studies on the reaction of amines with boron trifluoride have been conducted over a pressure range of 0.04-600 Torr, indicating that the reaction can proceed under a variety of conditions. caltech.edu

The choice of solvent can significantly influence the efficiency of the adduct formation. Solvents can affect the stability of both the reactants and the product through solvation effects. Dichloromethane (DCM) is a common solvent for studying the thermodynamics of boron trifluoride adduct formation. researchgate.netmdpi.com Research has shown that specific interactions, such as hydrogen bonding between the solvent and the Lewis base or the adduct, can impact the enthalpy of formation. researchgate.netmdpi.com For example, the enthalpy of BF₃ adduct formation in DCM is influenced by specific interactions where DCM acts as a hydrogen-bonding donor to both the base and the adduct. mdpi.com The selection of an appropriate solvent is therefore crucial for maximizing the yield and purity of the desired adduct.

The following table illustrates the effect of different solvation models on the calculated enthalpies of adduct formation for various Lewis bases with boron trifluoride in DCM, highlighting the importance of considering specific solvent interactions.

| Lewis Base | Calculated Gas-phase (-ΔH in kJ mol⁻¹) | Calculated + Continuous Solvation Model (-ΔH in kJ mol⁻¹) | Calculated + Specific Solvation Model (-ΔH in kJ mol⁻¹) | Experimental (-ΔH in kJ mol⁻¹) |

| Trimethylamine | 126.4 | 154.4 | 145.7 | 139.5 ± 1.8 |

| Pyridine (B92270) | 100.4 | 133.3 | 126.3 | 128.1 ± 0.5 |

| Acetonitrile | 32.3 | 64.0 | 60.7 | 60.4 ± 0.5 |

| This data is based on G4 method calculations and experimental values measured in DCM. researchgate.net* |

Alternative Synthetic Routes to Analogous N-Nitrosamine-Boron Trifluoride Adducts

While direct adduct formation is the primary route, alternative strategies can be employed for the synthesis of analogous N-nitrosamine-boron trifluoride adducts. For instance, the reaction between tris(primary amino)boranes and boron trifluoride has been shown to yield different products depending on the nature of the alkyl group. rsc.org For bulkier alkyl groups like isopropyl or tert-butyl, the product is the primary aminoboron difluoride dimer. rsc.org However, with less bulky groups such as methyl, ethyl, or n-propyl, the reaction yields the corresponding primary amine–boron trifluoride adduct along with substituted borazines. rsc.org This suggests that by carefully selecting the starting materials and reaction conditions, it may be possible to synthesize a range of N-nitrosamine-boron trifluoride adducts.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical step in any synthetic procedure to maximize the yield and purity of the product. For the synthesis of this compound, several factors can be systematically varied. These include the molar ratio of the reactants, the reaction temperature, the choice of solvent, and the reaction time. Statistical methods, such as the Design of Experiments (DoE), can be a powerful tool for efficiently exploring the effects of multiple variables and their interactions. nih.gov For example, in the optimization of other amide syntheses, parameters such as catalyst concentration, temperature, and the presence of an oxidant have been shown to significantly affect the reaction yield. researchgate.netresearchgate.net

A systematic approach to optimization might involve the following steps:

Screening of Solvents: Evaluating a range of aprotic solvents to identify the one that provides the best balance of solubility for the reactants and adduct, and minimizes side reactions.

Temperature Profiling: Conducting the reaction at various temperatures to determine the optimal point that maximizes the reaction rate while minimizing potential decomposition of the product.

Stoichiometry Adjustment: Varying the molar ratio of N,N-diethylnitrous amide to boron trifluoride to ensure complete conversion of the limiting reagent.

The following table outlines a hypothetical optimization study for the synthesis of an amide, demonstrating how different parameters can be adjusted to improve the reaction outcome.

| Entry | Catalyst (mg) | Oxidant | Temperature (°C) | Solvent | Yield (%) |

| 1 | 20 | None | Room Temp | None | 0 |

| 2 | 20 | 1.5 eq. TBHP | Room Temp | None | 0 |

| 3 | 20 | 1.5 eq. TBHP | 80 | None | 70 |

| 4 | 30 | 1.5 eq. TBHP | 80 | None | Higher Yield |

| 5 | 30 | None | 80 | Ethanol | 0 |

| 6 | 30 | None | 80 | Acetonitrile | 0 |

| This table is adapted from a study on the optimization of a different amide synthesis and serves as an illustrative example. researchgate.net |

Elucidation of Structure and Bonding in N,n Diethylnitrous Amide;trifluoroborane

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable in determining the structure of new chemical entities. For the N,N-diethylnitrous amide;trifluoroborane adduct, a combination of vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, would provide a comprehensive picture of its molecular architecture.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the site of coordination in molecular adducts. The formation of a dative bond between the N,N-diethylnitrous amide and boron trifluoride is expected to cause significant shifts in the vibrational frequencies of the functional groups involved in the interaction.

In N-nitrosamines, potential donor sites for the Lewis acid include the lone pair of electrons on the amino nitrogen atom, the nitroso nitrogen atom, and the oxygen atom. Theoretical studies on the related boron trifluoride-nitrous acid complex have shown that coordination can occur through the nitrogen or oxygen atoms. ajol.info The formation of the this compound adduct would likely lead to a notable shift in the N-N and N=O stretching frequencies. Coordination to the oxygen atom would primarily affect the N=O stretching vibration, causing a decrease in its frequency due to the donation of electron density to the boron atom. Conversely, coordination to the amino nitrogen would perturb the vibrations associated with the diethylamino group.

Studies on complexes of boron trifluoride with ammonia (B1221849) and its methyl derivatives have demonstrated that the formation of the B-N bond leads to significant changes in the vibrational spectra of both the Lewis acid and base moieties. researchgate.net For instance, a considerable blue shift (increase in frequency) in the symmetric deformation mode of the amine and a red shift (decrease in frequency) in the asymmetric stretching mode of the BF₃ group are indicative of strong interaction and complex formation. researchgate.net By analogy, similar pronounced shifts would be anticipated in the spectrum of this compound, providing clear evidence of adduct formation and the specific site of coordination.

Table 1: Expected Vibrational Frequency Shifts in N,N-diethylnitrous Amide upon Coordination to BF₃ This table is predictive and based on general principles of coordination chemistry and data from related compounds.

| Vibrational Mode | Expected Frequency Shift | Rationale |

|---|---|---|

| N=O Stretch | Red Shift (Decrease) | Weakening of the N=O bond upon oxygen coordination to boron. |

| N-N Stretch | Shift (Increase or Decrease) | Perturbation of the electronic structure of the nitrosamino group. |

| BF₃ Asymmetric Stretch | Red Shift (Decrease) | Change in geometry and bonding of the BF₃ unit from planar to pyramidal. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the formation of adducts in solution and for probing the electronic environment of atomic nuclei. For the this compound adduct, ¹H, ¹³C, ¹¹B, ¹⁵N, and ¹⁹F NMR would each provide valuable structural information.

Upon complexation, the chemical shifts of the protons and carbons in the diethylamino group of N,N-diethylnitrous amide would be expected to change. Studies on the protonation of N,N-diethylnitrosamine with strong acids have shown distinct signals for the protonated species, indicating a significant change in the electronic environment. researchgate.net Similarly, the formation of the BF₃ adduct would lead to downfield shifts for the nuclei closest to the coordination site due to the electron-withdrawing effect of the Lewis acid.

¹¹B NMR is particularly informative for studying boron trifluoride adducts. Free BF₃ exhibits a sharp resonance, but upon coordination and the change in geometry from trigonal planar to tetrahedral, the ¹¹B signal typically shifts significantly upfield and broadens. This change is a hallmark of adduct formation. askfilo.comdoubtnut.comdoubtnut.comvedantu.cominfinitylearn.com

Furthermore, ¹⁹F NMR would show a shift in the fluorine resonance upon complexation. The magnitude and direction of this shift can provide insights into the strength of the Lewis acid-base interaction.

Mass spectrometry is a primary tool for determining the molecular weight and, by extension, the stoichiometry of a complex. For the this compound adduct, observing the molecular ion peak corresponding to the sum of the molecular weights of N,N-diethylnitrous amide (C₄H₁₀N₂O, 102.14 g/mol ) and boron trifluoride (BF₃, 67.81 g/mol ) would confirm a 1:1 adduct. nih.govnist.gov

However, the stability of dative-bonded adducts in the gas phase under mass spectrometry conditions can be a challenge. Studies on other Lewis acid-base adducts, such as pyridine (B92270) N-oxide-boron trifluoride, have shown that the molecular ion may be intrinsically unstable and not observed in the mass spectrum. nih.gov In such cases, the spectrum might be dominated by fragment ions corresponding to the individual Lewis acid and base components. The fragmentation pattern of N-nitrosamines in mass spectrometry is well-documented and typically involves the loss of characteristic neutral fragments like ·NO or ·OH. nih.gov The presence of ions corresponding to [M - BF₃]⁺ (where M is the adduct) and potentially fragments of the nitrosamine (B1359907) would still provide indirect evidence of the adduct's existence in the condensed phase.

Crystallographic Studies of Related N-Nitrosamine-Boron Trifluoride Complexes

While a crystal structure for this compound is not publicly available, insights into its solid-state structure can be gleaned from computational and crystallographic studies of related adducts. A theoretical study on the NF₃·BF₃ adduct, for example, predicted a stable complex with a distinct N-B bond, confirming the formation of a coordinate covalent bond. ias.ac.in The study also determined the crystal to belong to the P2₁/c space group, a common space group for organic crystals. ias.ac.in

For N-nitrosamine-boron trifluoride complexes, X-ray crystallography would definitively establish the coordination site, bond lengths, and bond angles. It would reveal whether coordination occurs through the amino nitrogen, the nitroso nitrogen, or the oxygen atom. Based on steric considerations and the electronic distribution in N,N-diethylnitrosamine, coordination through the oxygen atom is highly plausible. This would result in a lengthening of the N=O bond and a shortening of the N-N bond, which would be quantifiable through crystallographic analysis.

Analysis of Coordination Geometry and Intermolecular Interactions

The formation of the this compound adduct involves a significant change in the coordination geometry of the boron atom. In the free state, BF₃ is a planar molecule with sp² hybridization and F-B-F bond angles of 120°. Upon accepting a lone pair of electrons from the Lewis base, the hybridization of the boron atom changes to sp³, and its geometry becomes tetrahedral. askfilo.comdoubtnut.comdoubtnut.comvedantu.cominfinitylearn.com This geometric change is a direct consequence of the formation of the new coordinate bond.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-diethylnitrous amide |

| Trifluoroborane (Boron trifluoride) |

| N-nitrosamines |

| Boron trifluoride-nitrous acid complex |

| Ammonia |

| NF₃·BF₃ adduct |

Computational and Theoretical Investigations of N,n Diethylnitrous Amide;trifluoroborane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the electronic structure of the N,N-diethylnitrous amide;trifluoroborane adduct. Recent studies on related N-nitrosamines and their interactions serve as a foundation for these theoretical explorations. nih.govfrontiersin.orgnih.gov

The electronic configuration of the nitrosamino group in N,N-diethylnitrous amide is characterized by a significant contribution from a zwitterionic resonance structure. acanthusresearch.com This resonance results in a partial double bond character for the N-N bond and a delocalization of the lone pair of electrons on the amino nitrogen. Upon adduct formation with trifluoroborane, a strong electron-withdrawing Lewis acid, a significant perturbation of this electronic structure is anticipated.

Bonding Analysis and Lewis Acidity-Basicity Interactions

The formation of the this compound adduct is a classic example of a Lewis acid-base interaction, resulting in the formation of a dative covalent bond between the nitrogen atom of the amide and the boron atom of trifluoroborane.

The N-B bond in amine-borane adducts is a subject of extensive theoretical investigation. rsc.orgnih.govresearchgate.net While possessing covalent character, this bond is distinctly polar due to the difference in electronegativity between nitrogen and boron. Computational studies on similar amine-borane adducts have characterized the N-B bond length to be in the range of 1.60 to 1.70 Å. nih.gov For the this compound adduct, the N-B bond length is predicted to fall within this range, indicative of a strong dative interaction.

Natural Bond Orbital (NBO) analysis is a powerful tool to further characterize this bond. It is expected to reveal a significant charge transfer from the nitrogen lone pair orbital to an empty orbital on the boron atom. The energy of this interaction is a direct measure of the strength of the Lewis acid-base pairing.

| Parameter | Predicted Value |

|---|---|

| N-B Bond Length (Å) | 1.65 ± 0.05 |

| N-N-B Bond Angle (°) | 115 ± 5 |

| C-N-B Bond Angle (°) | 110 ± 5 |

The formation of the N-B bond leads to a significant redistribution of electron density within the adduct. Mulliken population analysis or other charge partitioning schemes can quantify this change. A notable increase in the positive charge on the nitrogen atom and a corresponding increase in the negative charge on the boron atom and the fluorine atoms are anticipated.

The primary orbital interaction involves the highest occupied molecular orbital (HOMO) of N,N-diethylnitrous amide, which is largely localized on the amino nitrogen's lone pair, and the lowest unoccupied molecular orbital (LUMO) of trifluoroborane, which is a non-bonding orbital on the boron atom. The energy gap between these interacting orbitals will influence the stability and reactivity of the resulting adduct.

Conformational Analysis and Energetic Profiles of Complex Formation

N-nitrosamines exhibit interesting conformational isomerism due to the restricted rotation around the N-N bond. cdnsciencepub.comcdnsciencepub.comacs.org This leads to the possibility of syn and anti conformers, depending on the orientation of the nitroso group relative to the substituents on the amino nitrogen. The formation of the adduct with trifluoroborane can influence the relative stability of these conformers.

Computational methods can be employed to map the potential energy surface for the formation of the adduct. This involves calculating the energy of the system as a function of the N-B distance and the rotational angles within the N,N-diethylnitrous amide moiety. Such calculations would likely reveal a significant exothermicity for the adduct formation, indicating a thermodynamically favorable process. The energy profile would also identify the most stable conformation of the adduct, likely the one that minimizes steric hindrance between the ethyl groups and the BF3 moiety.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

The infrared (IR) spectrum of the this compound adduct is expected to show characteristic changes compared to the free amide and trifluoroborane. dtic.milpw.edu.pl A significant shift in the N-N stretching frequency is predicted upon adduct formation, reflecting the change in the N-N bond order. Furthermore, new vibrational modes corresponding to the N-B stretching and bending will appear in the spectrum. DFT calculations can predict the frequencies and intensities of these vibrational modes with reasonable accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for characterizing such adducts. acanthusresearch.comcdnsciencepub.com The formation of the N-B bond will induce significant changes in the chemical shifts of the nuclei in proximity to the nitrogen atom, particularly the α-carbons of the ethyl groups. Quantum chemical calculations can predict these chemical shifts, aiding in the interpretation of experimental NMR spectra.

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Change from Free Amide |

|---|---|---|

| N-N Stretch | 1000 - 1050 | Decrease |

| N=O Stretch | 1450 - 1500 | Slight Increase |

| N-B Stretch | 700 - 800 | New Peak |

Reactivity and Mechanistic Pathways of N,n Diethylnitrous Amide;trifluoroborane

Influence of Boron Trifluoride Complexation on N-Nitrosamine Reactivity

N,N-diethylnitrous amide, like other N-nitrosamines, possesses a resonance structure that delocalizes electron density across the N-N-O system. The molecule contains both hydrophobic ethyl groups and a polar nitroso-amide functional group. solubilityofthings.com The oxygen and the non-nitroso nitrogen atoms have lone pairs of electrons, making them potential sites for coordination with Lewis acids.

When complexed with boron trifluoride (BF3), a strong electron-pair acceptor, the electron density is withdrawn from the N,N-diethylnitrous amide moiety. The coordination is expected to occur at the oxygen atom of the nitroso group, which is the most electron-rich and sterically accessible site.

This complexation has a profound effect on the electronic structure of the nitrosamine (B1359907). The withdrawal of electron density by the BF3 group significantly increases the electrophilicity of the adjacent nitrogen atom. The N=O bond becomes highly polarized, enhancing the partial positive charge on the nitrogen atom. Consequently, the N,N-diethylnitrous amide;trifluoroborane adduct is a much stronger electrophile than the free nitrosamine, making it more susceptible to attack by nucleophiles. This activation is central to its reactivity in various organic transformations.

Table 1: Physical and Chemical Properties of N,N-diethylnitrous Amide

| Property | Value |

|---|---|

| IUPAC Name | N,N-diethylnitrous amide nih.gov |

| Molecular Formula | C4H10N2O nih.gov |

| Molecular Weight | 102.14 g/mol nih.gov |

| Appearance | Clear, slightly yellow liquid nih.gov |

| Boiling Point | 175-177 °C nih.gov |

Role as a Lewis Acid Catalyst in Organic Transformations

The boron trifluoride moiety within the adduct retains its strong Lewis acidic character. While the adduct itself is often consumed as a reagent, particularly in reactions involving the transfer of the nitroso group, its Lewis acidic center can play a catalytic role in various transformations.

Boron trifluoride and its complexes are well-established catalysts for carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations and acylations. They function by activating substrates and stabilizing reaction intermediates. While direct evidence for the use of this compound as a catalyst in these specific reactions is not prominent, the Lewis acidic BF3 component could theoretically activate electrophiles or stabilize carbocationic intermediates, thereby facilitating C-C bond formation in a manner similar to other BF3 complexes like boron trifluoride diethyl etherate.

The formation of bonds between carbon and heteroatoms (e.g., C-O, C-N) is another area where Lewis acid catalysis is crucial. nih.gov The this compound adduct, through its electron-accepting BF3 group, can activate substrates containing heteroatoms, making them more susceptible to nucleophilic attack. For instance, it could potentially catalyze the opening of epoxide rings or facilitate the formation of ethers and esters by coordinating to oxygen-containing functional groups, similar to the action of the boron trifluoride methanol (B129727) complex.

Interactions with Nucleophiles and Electrophiles

The reactivity of the this compound adduct is dominated by its enhanced electrophilic nature.

Interactions with Nucleophiles : Due to the electron-withdrawing effect of the complexed BF3, the nitrogen atom of the nitroso group becomes highly electrophilic. This makes it a prime target for attack by a wide range of nucleophiles. Amines, for example, can attack this site to initiate diazotization-type reactions. acs.orgbyjus.com This interaction is the basis for the adduct's primary role as a nitrosating or diazotizing agent. The interaction of N-nitrosamines with metal centers, acting as nucleophiles, has also been studied, demonstrating the electrophilic character of the nitroso group. mit.edu

Interactions with Electrophiles : Once complexed with BF3 at the oxygen atom, the adduct becomes significantly electron-deficient. The activating character of the amine nitrogen is greatly diminished upon nitrosation and subsequent complexation. libretexts.org Therefore, the adduct is generally unreactive towards electrophiles. Any potential electrophilic attack would be highly unfavorable compared to the adduct's potent electrophilicity.

Proposed Reaction Mechanisms Involving the this compound Adduct

The primary mechanistic role of the adduct is to serve as a carrier and activator of the nitrosonium ion (NO+).

The reactivity of the this compound adduct in diazotization is best understood by analogy to the well-studied BF3·N2O3 complex. The BF3·N2O3 complex is a powerful diazotizing agent capable of converting even weakly basic aromatic amines into diazonium salts in non-aqueous solvents. acs.orgacs.org

Similarly, the this compound adduct can be proposed to function as an efficient source of an electrophilic "NO+" equivalent. The reaction mechanism for the diazotization of a primary aromatic amine (ArNH2) would proceed as follows:

Nucleophilic Attack : The primary aromatic amine attacks the highly electrophilic nitroso-nitrogen of the this compound adduct.

Intermediate Formation : This attack forms a transient intermediate, with a new N-N bond.

Proton Transfer and Elimination : A series of proton transfers and the elimination of N,N-diethylamine and boron trifluoride occur.

Dehydration : The resulting N-nitroso species, in the presence of acid, undergoes protonation and subsequent loss of a water molecule to yield the final aryl diazonium salt. byjus.com

This pathway allows for the diazotization of amines under specific, often non-aqueous, conditions, leading to the formation of diazonium salts that can be isolated or used in situ for subsequent reactions like the Sandmeyer or Schiemann reactions. acs.orgmasterorganicchemistry.comorganic-chemistry.org

Table 2: Examples of Diazotization of Aromatic Amines with the Analogous BF3·N2O3 Complex

| Aromatic Amine | Reactant/Conditions | Product |

|---|---|---|

| Aniline | Nitrobenzene solvent, then heat to 85°C | Fluorobenzene acs.org |

| Aniline | Benzene solution, then add sodium acetate | Biphenyl derivative (Gomberg-Bachmann reaction) acs.org |

Pathways in Cyclization and Rearrangement Processes

The complex formed between N,N-diethylnitrous amide and trifluoroborane, formally known as this compound, exhibits notable reactivity that can be channeled into cyclization and rearrangement pathways. The coordination of the potent Lewis acid, boron trifluoride (BF₃), to the oxygen atom of the nitroso group significantly alters the electronic distribution within the molecule, thereby activating it for subsequent transformations. This activation is a key principle in understanding its mechanistic pathways.

The interaction between the lone pair of electrons on the oxygen atom of the N,N-diethylnitrous amide and the electron-deficient boron atom of trifluoroborane results in the formation of a stable adduct. This coordination enhances the electrophilic character of the nitroso-nitrogen atom, making it more susceptible to nucleophilic attack. While specific studies on the cyclization and rearrangement of N,N-diethylnitrous amide itself are not extensively documented, the reactivity of analogous N-nitroso compounds and the well-established role of BF₃ in promoting such reactions provide a strong basis for predicting its chemical behavior.

Boron trifluoride is widely recognized for its ability to mediate a variety of skeletal rearrangements and cyclization reactions in organic synthesis. rsc.orgnih.gov For instance, it has been employed in the pinacol-pinacolone rearrangement of diols and in controlling the selective synthesis of α-substituted propargylamides and β-(N-acylamino) ketones. rsc.orgrsc.org These transformations typically proceed through carbocationic intermediates generated and stabilized by the Lewis acid.

In the context of this compound, the presence of a suitable intramolecular nucleophile could lead to cyclization. For example, if one of the ethyl groups were substituted with a group capable of nucleophilic attack, an intramolecular reaction could be envisioned. The BF₃ would act as an activator, and the reaction would likely proceed via an intramolecular nucleophilic attack on the activated nitroso-nitrogen or an adjacent carbon atom.

Rearrangement reactions are also a plausible pathway. A notable example in the broader class of N-nitroso compounds is the Fischer-Hepp rearrangement, which involves the rearrangement of an N-nitroso group to the aromatic ring of an N-alkylaniline under acidic conditions. whiterose.ac.uk While N,N-diethylnitrous amide lacks the aromatic ring necessary for a classic Fischer-Hepp rearrangement, the principle of acid-catalyzed rearrangement of the nitroso group is pertinent. The coordination of BF₃ could facilitate the migration of the nitroso group or initiate other skeletal rearrangements, depending on the substrate structure.

The stability and reactivity of N-nitroso compounds can be influenced by the nature of the substituents on the nitrogen atom. N-nitrosamides, which have a carbonyl group attached to the nitrosated nitrogen, are generally more reactive and unstable than N-nitrosamines. usp.org N,N-diethylnitrous amide falls into the category of N-nitrosamines. N,N-dialkylnitrosamines are known to be relatively unreactive unless treated with strong reagents or under harsh conditions. whiterose.ac.uk The formation of the trifluoroborane complex, however, provides a pathway to enhance its reactivity under milder conditions.

A hypothetical example of a BF₃-mediated cyclization is presented below, illustrating a potential reaction pathway for a substituted N-nitrosamine.

Table 1: Hypothetical BF₃-Mediated Cyclization of a Substituted N-Nitrosamine

| Entry | Substrate | Product | Conditions | Yield (%) |

| 1 | N-(4-hydroxypentyl)-N-methylnitrous amide | 2-methyl-1-nitroso-piperidine | CH₂Cl₂, BF₃·OEt₂, 0 °C to rt, 4h | 75 |

| 2 | N-(5-hexenyl)-N-methylnitrous amide | 1-methyl-2-(nitrosomethyl)piperidine | CH₂Cl₂, BF₃·OEt₂, -78 °C to rt, 6h | 60 |

This table is illustrative and based on known reactivity patterns of Lewis acid-mediated cyclizations.

Advanced Applications of N,n Diethylnitrous Amide;trifluoroborane in Chemical Synthesis

Development of Novel Synthetic Reagents

The formation of an adduct between N,N-diethylnitrous amide and trifluoroborane represents a strategy for modulating reactivity. In principle, the coordination of the Lewis acid BF₃ to the oxygen atom of the nitroso group would enhance the electrophilicity of the nitrosamine (B1359907). This activation could potentially be harnessed to develop novel reagents. For instance, Lewis acid activation of related N-nitroso species, such as N-nitrosamides, has been shown to be a key factor in their chemistry, influencing their decomposition pathways and reactivity. researchgate.net By analogy, the N,N-diethylnitrous amide;trifluoroborane complex could theoretically serve as a more potent electrophilic aminating or diazotizing agent compared to the parent nitrosamine. However, no specific reagents derived from this complex have been reported in the literature.

Use in Specialized Organic Transformations

There is no documented use of the specific this compound complex in specialized organic transformations. The parent compound, N-Nitrosodiethylamine, is generally not employed as a standard reagent in synthesis due to its high toxicity. Boron trifluoride etherate (BF₃·OEt₂), on the other hand, is a widely used reagent that mediates a vast number of transformations, including ring-opening of epoxides, Friedel-Crafts reactions, and esterifications. organic-chemistry.orgnih.govresearchgate.net

Hypothetically, the BF₃ adduct of N,N-diethylnitrous amide could be generated in situ to perform specific chemical operations. The enhanced electrophilicity might allow it to react with weak nucleophiles where the unactivated nitrosamine would not. Research on other N-nitroso compounds has shown that their reactivity can be controlled for synthetic purposes, such as in the synthesis of amides, esters, and various heterocyclic scaffolds. researchgate.net For example, N-nitrosamides have been used in transamidation reactions and cascade annulations with arynes. researchgate.net While plausible that the BF₃ adduct could participate in similar transformations, no such studies have been published.

Precursor in Material Science Chemistry

The application of this compound as a precursor in material science for non-polymeric, non-biomaterial contexts is not supported by available research. The high volatility and instability typically associated with such small molecule adducts, along with the toxicity of the nitrosamine component, would likely make it an unsuitable candidate for the controlled deposition or synthesis of inorganic materials. While boron- and nitrogen-containing precursors are used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create materials like boron nitride, there is no indication that this specific adduct has been investigated for such purposes.

Design and Synthesis of Derivatives for Enhanced Reactivity

The design and synthesis of derivatives of the this compound complex have not been a subject of published research. The reactivity of related N-nitrosamine compounds can be tuned by modifying the alkyl substituents on the amine nitrogen. However, the focus of such studies is typically on understanding their metabolic activation and carcinogenic properties rather than developing synthetic reagents.

In a broader context, the reactivity of Lewis acid adducts can be tuned by altering the Lewis acid itself. For example, using different boron halides (e.g., BCl₃, BBr₃) or other metal-based Lewis acids would change the electronic properties and stability of the resulting complex, thereby influencing its reactivity. Studies on primary N-nitrosamides have demonstrated that the identity of the Lewis acid is a critical factor controlling their chemical behavior. researchgate.net This principle could theoretically be applied to N,N-diethylnitrous amide, but no synthetic applications based on this concept have been reported.

Future Research Directions and Open Questions

Investigation of Stereochemical Aspects in Reactions Catalyzed by the ComplexThis line of inquiry is contingent on the complex first being established as a catalyst.

Further research would first need to focus on the successful synthesis and characterization of the N,N-diethylnitrous amide;trifluoroborane complex before any of the outlined future research directions can be pursued.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N,N-diethylnitrous amide (DEA-NO) and its tetrafluoroborate derivatives?

- Methodology : DEA-NO is synthesized via nitrosation of diethylamine using sodium nitrite under acidic conditions. Tetrafluoroborate salts (e.g., [BF₄]⁻) are typically formed by reacting the parent amine with fluoroboric acid (HBF₄) in polar solvents like acetonitrile. For example, aryldiazonium tetrafluoroborates are prepared by diazotization of aromatic amines with NaNO₂/HBF₄ at 0–5°C . Purity is ensured via recrystallization from ethanol/ether mixtures.

Q. How is X-ray crystallography applied to characterize the structural properties of these compounds?

- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, coordination geometry, and counterion interactions. For instance, copper(II) complexes with tetrafluoroborate anions show distorted octahedral geometry, with BF₄⁻ acting as a non-coordinating counterion. Data collection at low temperatures (e.g., 203 K) minimizes thermal motion artifacts. Structural refinements use software like SHELXL, with R-factors <0.05 indicating high accuracy .

Q. What in vitro and in vivo models are used to assess the genotoxicity of nitramines like DEA-NO?

- Methodology :

- In vitro: Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays using CHO-K1 cells. DEA-NO is incubated with metabolic activation systems (e.g., S9 liver homogenate) to simulate bioactivation .

- In vivo: Rodent carcinogenicity studies (e.g., Sprague-Dawley rats) with chronic exposure (18–24 months). Tumor incidence is compared to controls, with histopathological analysis of gastrointestinal and colorectal tissues .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve reaction mechanisms involving DEA-NO and boron trifluoride complexes?

- Methodology : Density Functional Theory (DFT) calculates activation energies and transition states for reactions like C–N bond cleavage. For example, divergent alkynylation of amides involves comparing deoxygenation (C–O cleavage) vs. deamination (C–N cleavage) pathways. Basis sets like B3LYP/6-311++G(d,p) optimize geometries, while IRC analysis verifies reaction trajectories .

Q. How do researchers address contradictions in carcinogenicity data between nitramines and nitrosamines?

- Methodology : Meta-analysis of Carcinogenic Potency Database (CPDB) entries identifies potency differences. For DEA-NO, higher carcinogenic potency than nitrosamines (e.g., NDBA) is attributed to its stable N-nitroso group and efficient metabolic activation. Discrepancies are resolved by standardizing exposure doses and controlling for species-specific metabolic pathways .

Q. What advanced spectroscopic techniques are employed to analyze trifluoroborane interactions in coordination complexes?

- Methodology :

- Raman Spectroscopy : Detects B–F stretching modes (1,050–1,100 cm⁻¹) to confirm tetrafluoroborate integrity.

- Synchrotron IR Microspectroscopy : Maps protein secondary structure changes in surimi models exposed to nitramines, focusing on amide I (1,650 cm⁻¹) and II (1,550 cm⁻¹) bands .

- Gas Electron Diffraction (GED) : Resolves 3D structures of volatile boron complexes (e.g., azetidine-borane) with sub-Ångström precision .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.